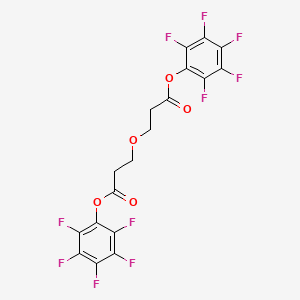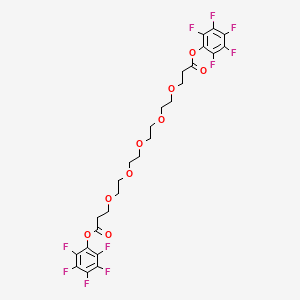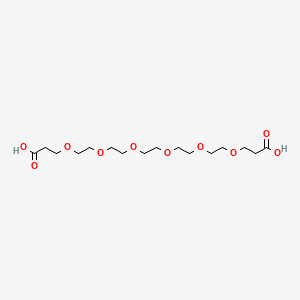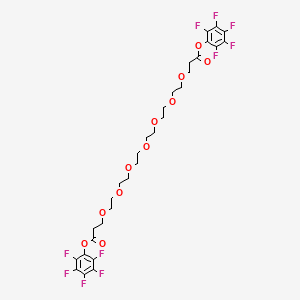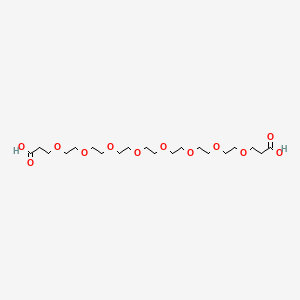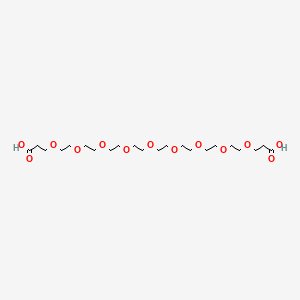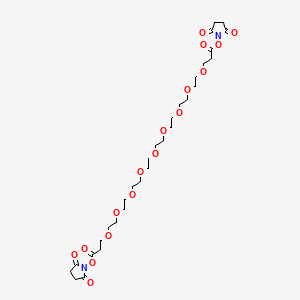
BMS-794833
Vue d'ensemble
Description
BMS-794833 est un puissant inhibiteur de petite molécule qui cible à la fois le récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR2) et le facteur de transition épithéliale mésenchymateuse (c-Met). Il est connu pour sa haute spécificité et son efficacité dans l'inhibition de ces récepteurs, qui jouent un rôle crucial dans l'angiogenèse tumorale, l'invasion et la métastase .
Applications De Recherche Scientifique
BMS-794833 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anti-tumor properties, particularly in inhibiting tumor growth and metastasis in various cancer models
Biological Studies: The compound is used to study the roles of VEGFR2 and c-Met in cellular processes such as angiogenesis, cell migration, and proliferation.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting VEGFR2 and c-Met.
Combination Therapy: It is investigated for its potential to enhance the efficacy of other anti-cancer drugs when used in combination.
Mécanisme D'action
BMS-794833 exerts its effects by competitively inhibiting the ATP-binding sites of VEGFR2 and c-Met. This inhibition blocks the downstream signaling pathways involved in angiogenesis and tumor cell proliferation. The compound also affects other pathways, such as the Ras/CDK2 pathway, which contributes to its anti-tumor activity .
Analyse Biochimique
Biochemical Properties
BMS-794833 has been found to interact with several key enzymes and proteins. It is a potent inhibitor of c-Met and VEGFR2, with IC50 values of 1.7 nM and 15 nM respectively . It also has inhibitory effects on Ron, Axl, and Flt3 . These interactions play a crucial role in its biochemical activity, particularly in the context of cancer treatment.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce anlotinib resistance in osteosarcoma cells by targeting the VEGFR/Ras/CDK2 pathway . It also significantly improved the resistance of osteosarcoma cells to anlotinib . Furthermore, this compound has been shown to decrease protumoral properties of tumor-associated macrophages in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It targets VEGFR and MET simultaneously, exhibiting a dual mechanism of action . The regulatory effects of this compound on the proliferation and drug resistance of osteosarcoma cells were found to be dependent on the VEGFR/Ras/CDK2 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exert its effects over time. It has been reported to be active by greater than 50% tumor growth inhibition for at least one tumor doubling time in the GTL-16 gastric carcinoma model . No toxicity was observed at any of the dose levels when administered once daily for a duration of 14 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to exert dose-dependent therapeutic effects against multiple tumors . More importantly, this compound and anlotinib exerted synergistic therapeutic effects against osteosarcoma in vivo .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du BMS-794833 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivies de modifications de groupes fonctionnels pour améliorer son activité inhibitrice. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle du this compound suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de procédés en flux continu et de mesures strictes de contrôle de la qualité pour assurer la cohérence et l'extensibilité. Le produit final est purifié à l'aide de techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
BMS-794833 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.
Substitution : This compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent avoir des activités et des propriétés biologiques modifiées .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Recherche sur le cancer : Il est largement étudié pour ses propriétés antitumorales, en particulier pour inhiber la croissance tumorale et la métastase dans divers modèles de cancer
Études biologiques : Le composé est utilisé pour étudier les rôles du VEGFR2 et du c-Met dans les processus cellulaires tels que l'angiogenèse, la migration cellulaire et la prolifération.
Développement de médicaments : This compound sert de composé principal pour le développement de nouveaux agents thérapeutiques ciblant le VEGFR2 et le c-Met.
Thérapie combinée : Il est étudié pour son potentiel à améliorer l'efficacité d'autres médicaments anticancéreux lorsqu'il est utilisé en association.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive les sites de liaison à l'ATP du VEGFR2 et du c-Met. Cette inhibition bloque les voies de signalisation en aval impliquées dans l'angiogenèse et la prolifération des cellules tumorales. Le composé affecte également d'autres voies, telles que la voie Ras/CDK2, ce qui contribue à son activité antitumorale .
Comparaison Avec Des Composés Similaires
Composés similaires
Anlotinib : Un autre inhibiteur de la tyrosine kinase à cibles multiples qui cible le VEGFR et le c-Met.
Regorafenib : Un inhibiteur de petite molécule ciblant plusieurs kinases, y compris le VEGFR et le c-Met.
Cabozantinib : Inhibe le VEGFR, le c-Met et d'autres kinases impliquées dans la croissance tumorale et l'angiogenèse
Unicité
BMS-794833 est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition à la fois du VEGFR2 et du c-Met. Son double mécanisme d'action et sa capacité à surmonter la résistance dans certains modèles de cancer en font un candidat prometteur pour la thérapie anticancéreuse .
Propriétés
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXPCKITKHFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657662 | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1174046-72-0 | |
| Record name | BMS-794833 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-794833 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



